11(S)-HETE
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRCCHPLVMMJE-YZGNWCGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis Pathways of 11 S Hete
Enzymatic Formation Mechanisms
The enzymatic biosynthesis of 11-HETE involves the precise hydroxylation of arachidonic acid by distinct enzyme families. Cytochrome P450 (CYP) enzymes, a diverse superfamily of heme-containing monooxygenases, are central to this process, catalyzing the hydroxylation of arachidonic acid to yield various hydroxyeicosatetraenoic acids (HETEs) reactome.orgdiva-portal.orgmdpi.com. Both 11(R)- and 11(S)-HETE enantiomers are formed through the cytochrome P450 pathway caymanchem.com.
Cytochrome P450 (CYP) Enzyme Systems
CYP enzymes are integral to the metabolism of arachidonic acid, leading to the production of HETEs reactome.orgdiva-portal.orgmdpi.com. The formation of 11-HETE, encompassing both its R and S enantiomers, is a recognized outcome of CYP-mediated arachidonic acid metabolism caymanchem.com.
Cytochrome P450 1B1 (CYP1B1) is identified as a predominant enzyme in the formation of 11-HETE nih.govresearchgate.netdntb.gov.uaresearchgate.net. This enzyme is notably expressed in cardiac tissue, where its inhibition has been shown to alleviate cardiac hypertrophy cdnsciencepub.com. Research indicates that inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and lipopolysaccharide (LPS), can induce the expression levels (mRNA and protein) and catalytic activity of CYP1B1 cdnsciencepub.com. This induction subsequently leads to an increased production of mid-chain HETEs, including this compound cdnsciencepub.com.
A significant finding is the allosteric activation of recombinant human CYP1B1 by this compound, demonstrating an enantioselective increase in its catalytic activity nih.govresearchgate.netresearchgate.net. Furthermore, treatment with this compound results in a more pronounced upregulation of mRNA and protein levels for CYP1B1, CYP1A1, CYP4F2, and CYP4A11 compared to 11(R)-HETE researchgate.netnih.gov. Specifically, this compound promotes the increase of both CYP2J and CYP4F2 mRNA and protein levels, whereas 11(R)-HETE's effect is limited to increasing CYP4F2 levels nih.govresearchgate.netnih.gov.
Table 1: Effect of 11-HETE Enantiomers on Select CYP Enzyme Protein Expression in RL-14 Cardiomyocytes nih.govresearchgate.netnih.gov
| CYP Enzyme | 11(R)-HETE Treatment (% Increase vs Control) | This compound Treatment (% Increase vs Control) |
| CYP1B1 | 156% | 186% |
| CYP4F2 | 126% | 153% |
| CYP4A11 | 141% | 152% |
The novel cytochrome P450 enzyme, CYP2B19, plays a role in the stereoselective metabolism of arachidonic acid, producing 11-HETE among other metabolites nih.govebi.ac.uk. Recombinant CYP2B19 specifically generates 11-HETE with a stereoselectivity for the 11(S) configuration nih.govebi.ac.uk. CYP2B19 serves as a specific cellular marker for late differentiation in skin keratinocytes, and its expression is upregulated during calcium-induced differentiation nih.govebi.ac.uk.
Table 2: Metabolites Generated by Recombinant CYP2B19 from Arachidonic Acid nih.govebi.ac.uk
| Metabolite Type | Specific Metabolites | Percentage of Total Metabolites | Stereoselectivity |
| Epoxyeicosatrienoic (EET) acids | 14,15-EET | 20% | 14S,15R-EET |
| 11,12-EET | 35% | 11S,12R-EET | |
| Hydroxyeicosatetraenoic (HETE) acids | 11-HETE | 18% | 11S-HETE |
| 12-HETE | 7% | 12R-HETE | |
| 15-HETE | 7% | 15R-HETE |
While CYP enzymes generally contribute to the formation of both 11(R)- and this compound from arachidonic acid, 11(R)-HETE is often formed at a higher ratio by cytochrome P450 enzymes caymanchem.com. Despite this, levels of this compound are observed to be higher than 11(R)-HETE in isolated human plasma and serum nih.govcaymanchem.com. This suggests that factors beyond initial enzymatic production, such as differential metabolism or stability of the enantiomers in vivo, may influence their circulating levels nih.govcaymanchem.com. CYP1B1 is a primary producer of 11-HETE, contributing to both enantiomers nih.govcaymanchem.com. In contrast, CYP2B19 exhibits a distinct stereoselectivity, specifically forming this compound nih.govebi.ac.uk.
Cyclooxygenase (COX) Pathway-Associated Formation
The cyclooxygenase (COX) pathway, primarily recognized for its role in prostaglandin (B15479496) synthesis, also contributes to the formation of 11-HETE. Both COX-1 and COX-2 enzymes metabolize arachidonic acid, generating small quantities of 11- and 15-hydroperoxyeicosatetraenoic acids (HpETEs) wikipedia.orgnih.gov. These HpETEs are subsequently reduced to their corresponding HETEs through the inherent peroxidase activity of the COX enzymes wikipedia.orgnih.gov.
Studies have demonstrated that 11(R)-HETE is formed from arachidonic acid by both COX-1 and COX-2 caymanchem.comhmdb.cabioscience.co.ukhmdb.cacaymanchem.com. In cultured rat aorta smooth muscle cells, 11-HETE is synthesized via the COX pathway in response to arachidonic acid nih.govnih.gov. The dioxygenation of arachidonic acid by COX enzymes can lead to the generation of 11(R)-hydroperoxyeicosatetraenoic acid (HpETE) through a reduction pathway rather than cyclization, which is then further reduced to 11(R)-HETE by enzymes such as glutathione (B108866) peroxidase (GPX) researchgate.net. Notably, 11-HETE generated by both COX-1 and COX-2 is exclusively in the R-configuration nih.gov. Furthermore, aspirin-acetylated COX-2 has also been shown to produce 11(R)-HETE caymanchem.comcaymanchem.comtargetmol.com.
Aspirin-Acetylated COX-2 Involvement in 11(R)-HETE Production
Aspirin (B1665792), a nonsteroidal anti-inflammatory drug (NSAID), exerts its effects by irreversibly acetylating a specific serine residue (Ser530) within the active site of cyclooxygenase-2 (COX-2). This acetylation profoundly alters the enzyme's catalytic activity, shifting its product profile.
Instead of synthesizing prostaglandins (B1171923) as its main products, aspirin-acetylated COX-2 predominantly catalyzes the formation of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE). In addition to 15(R)-HETE, this modified enzyme also produces smaller quantities of 11(R)-HETE. The formation of these hydroxyeicosatetraenoic acids occurs through the reduction of corresponding hydroperoxy intermediates (HpETEs) by the peroxidase activity inherent to the COX enzymes. Research has identified 11(R)-HETE as a significant arachidonic acid metabolite generated by COX-2 in epithelial cells, underscoring the impact of aspirin on eicosanoid biosynthesis.
Non-Enzymatic Formation Pathways
Beyond enzymatic catalysis, 11-HETE, encompassing both its (R) and (S) enantiomers, can be formed through non-enzymatic processes involving the oxidation of arachidonic acid nih.gov. A key characteristic distinguishing non-enzymatic formation from enzymatic pathways is the stereochemical outcome; non-enzymatic reactions typically yield racemic mixtures of R- and S-enantiomers, whereas enzyme-catalyzed reactions generally produce specific stereoisomers.
Free Radical Oxidation of Arachidonic Acid
The non-enzymatic synthesis of 11-HETE is significantly driven by the free radical oxidation of arachidonic acid nih.gov. This process involves the direct interaction of arachidonic acid with free radicals, leading to its oxidative modification. Alongside 11-HETE, this pathway can also generate other hydroxyeicosatetraenoic acids such as 8-HETE and 9-HETE nih.gov. The mechanism of free radical oxidation of unsaturated lipids is a well-established process in lipid chemistry.
Association with Reactive Oxygen Species (ROS)-Mediated Lipid Peroxidation
The formation of 11-HETE is closely linked to reactive oxygen species (ROS)-mediated lipid peroxidation. Elevated levels of 11-HETE in biological fluids, such as plasma, have been recognized as a marker indicative of lipid peroxidation and heightened oxidative stress nih.gov. This association suggests that the increased presence of ROS contributes directly to the generation of 11-HETE. Furthermore, ROS-mediated lipid peroxidation is a critical event in various cellular processes, including ferroptosis, where 11-HETE can be produced as a consequence. Specifically, the formation of this compound is primarily attributed to the interaction of arachidonic acid with reactive oxygen species, underscoring the importance of oxidative environments in its non-enzymatic generation nih.gov.
Cellular and Molecular Mechanisms of 11 S Hete Biological Activities
Regulation of Gene Expression
11(S)-HETE plays a significant role in modulating gene and protein expression profiles, particularly those related to cytochrome P450 (CYP) enzymes and cellular hypertrophic markers. researchgate.netnih.gov
Upregulation of Cytochrome P450 Enzyme Gene and Protein Expression (e.g., CYP1B1, CYP1A1, CYP4F2, CYP4A11, CYP2J)
Studies have demonstrated that this compound significantly upregulates the gene and protein expression of several cytochrome P450 enzymes. In human fetal ventricular cardiomyocyte (RL-14) cells, treatment with this compound led to a notable increase in the mRNA and protein levels of CYP1B1, CYP1A1, CYP4F2, and CYP4A11. researchgate.netnih.govnih.govresearchgate.net Furthermore, this compound specifically increased the mRNA and protein levels of CYP2J and CYP4F2. researchgate.netnih.govfrontiersin.orgdntb.gov.ua This upregulation of CYP enzymes suggests a role for this compound in influencing arachidonic acid metabolism and related physiological or pathophysiological processes. researchgate.netnih.govcdnsciencepub.com
The following table summarizes the observed upregulation of CYP enzymes by this compound in RL-14 cells:
| CYP Enzyme | Effect on mRNA Level (vs. Control) | Effect on Protein Level (vs. Control) | Source |
| CYP1B1 | Significantly increased | Significantly increased | researchgate.netnih.govnih.govresearchgate.netresearchgate.net |
| CYP1A1 | Significantly increased | Significantly increased | researchgate.netnih.govnih.govresearchgate.netresearchgate.net |
| CYP4F2 | Significantly increased | Significantly increased | researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net |
| CYP4A11 | Significantly increased | Significantly increased | researchgate.netnih.govnih.govresearchgate.netresearchgate.net |
| CYP2J | Increased | Significantly increased | researchgate.netnih.govresearchgate.netfrontiersin.orgdntb.gov.uaresearchgate.net |
Enantioselective Effects on Gene and Protein Expression Profiles
The effects of 11-HETE on gene and protein expression are often enantioselective, meaning that the (S) and (R) isomers can exert different or more pronounced effects. While both 11(R)-HETE and this compound can upregulate CYP1B1, CYP1A1, CYP4F2, and CYP4A11 at both mRNA and protein levels, the effect of the S-enantiomer is generally more pronounced. researchgate.netnih.govnih.gov For instance, this compound was found to increase the mRNA and protein levels of CYP2J and CYP4F2, whereas 11(R)-HETE only increased CYP4F2. researchgate.netnih.govfrontiersin.orgdntb.gov.ua This enantioselective action highlights the specificity of this compound in modulating cellular responses. researchgate.netnih.govresearchgate.net
Modulation of Cellular Signaling Pathways
This compound actively participates in the modulation of various cellular signaling pathways, influencing enzyme activity and potentially acting through specific receptors. researchgate.netresearchgate.net
Allosteric Activation of CYP1B1 Catalytic Activity by this compound
A significant finding regarding this compound is its ability to allosterically activate the catalytic activity of CYP1B1. researchgate.netnih.govresearchgate.netresearchgate.net This allosteric activation by this compound has been observed in recombinant human CYP1B1, indicating a direct interaction that enhances the enzyme's function. researchgate.netresearchgate.net In contrast, 11(R)-HETE did not exhibit the same allosteric activation of CYP1B1. researchgate.netresearchgate.net This enantioselective allosteric modulation of CYP1B1 by this compound suggests a specific regulatory role for this compound in CYP1B1-mediated metabolic processes. researchgate.netresearchgate.net
Putative Receptor-Mediated Actions of this compound
While direct specific receptors for this compound are not extensively characterized, its involvement in cellular processes suggests potential receptor-mediated actions. It is known that other HETEs, such as 12(S)-HETE, can mediate their effects through receptors like GPR31, influencing pathways like the mitogen-activated protein kinase kinase/extracellular signal-regulated kinases-1/2 pathway and NFκB pathways. wikipedia.org Similarly, 19-HETE and 20-HETE are known to bind specific receptors to initiate their biological effects. medsciencegroup.com Given the structural similarities and shared metabolic pathways, it is plausible that this compound may also exert some of its effects via putative or yet-to-be-identified receptors, contributing to its diverse biological activities.
Influence on Cellular Processes
This compound has been shown to influence various cellular processes, particularly cellular hypertrophy. Studies have provided evidence that 11-HETE, including its (S) enantiomer, can induce cellular hypertrophy in human RL-14 cardiomyocyte cells. researchgate.netnih.govnih.gov This effect is linked to the increase in CYP1B1 mRNA, protein, and activity levels. researchgate.netnih.gov The induction of hypertrophic markers such as ANP, β-MHC, and ACTA-1 has been observed, with this compound demonstrating a more pronounced effect compared to 11(R)-HETE on certain markers. nih.gov This suggests a role for this compound in the development of cellular hypertrophy, potentially linking oxidative stress and CYP1B1 induction in the heart. nih.gov
Induction of Cellular Hypertrophy in Cardiomyocyte Models
Research indicates that this compound is a potent inducer of cellular hypertrophy in cardiomyocyte models, specifically in human RL-14 cardiomyocyte cell lines. Both 11(R)- and this compound enantiomers can induce cellular hypertrophy, but this compound demonstrates greater potency in this regard and in increasing the expression of cytochrome P450 1B1 (CYP1B1) nih.govfrontiersin.orgresearchgate.net. The formation of 11-HETE is predominantly mediated by CYP1B1 nih.govfrontiersin.orgresearchgate.netnih.gov.
Studies have shown that this compound significantly increases the mRNA and protein levels of several CYP enzymes, including CYP1B1, CYP1A1, CYP4F2, and CYP4A11, with its effects being more pronounced compared to 11(R)-HETE nih.govfrontiersin.orgresearchgate.net. Furthermore, this compound uniquely upregulates CYP2J and CYP4F2 mRNA and protein levels, whereas 11(R)-HETE only affects CYP4F2 nih.govfrontiersin.orgresearchgate.net. A key finding is the allosteric activation of human recombinant CYP1B1 by this compound, indicating a direct influence on the enzyme's catalytic activity nih.govfrontiersin.orgresearchgate.net.
The hypertrophic effect of this compound is further evidenced by its ability to significantly increase the expression of cardiac hypertrophic markers. In RL-14 cells, this compound treatment led to substantial increases in atrial natriuretic peptide (ANP), β-myosin heavy chain (β-MHC), and the β/α-MHC ratio. Specifically, ANP increased by 231%, β-MHC by 499%, and the β/α-MHC ratio by 107% nih.govfrontiersin.org. These findings link this compound to the development of cellular hypertrophy, suggesting a role for oxidative stress in inducing CYP1B1 in the heart nih.gov. Moreover, CYP1B1-derived mid-chain HETEs are known to instigate cellular hypertrophy via NF-κB and MAPKs-dependent mechanisms cdnsciencepub.com.
Table 1: Effect of 11-HETE Enantiomers on Hypertrophic Markers in RL-14 Cells
| Hypertrophic Marker | This compound Treatment (20 µM, 24h) - % Increase |
| ANP | 231% |
| β-MHC | 499% |
| β/α-MHC Ratio | 107% |
Table 2: Upregulation of CYP Enzymes by 11-HETE Enantiomers in RL-14 Cells (mRNA Expression % Increase vs. Control)
| CYP Enzyme | 11(R)-HETE | This compound |
| CYP1B1 | 116% | 142% |
| CYP1A1 | 112% | 109% |
| CYP4A11 | 70% | 90% |
| CYP4F2 | 238% | 416% |
| CYP2E1 | 146% | 163% |
| CYP2J2 | Not increased | 47% |
Role in Inflammatory Responses and Pro-inflammatory States
This compound is recognized among a group of lipid mediators that can exert moderate pro-inflammatory roles researchgate.net. Oxylipids, which are oxygenated polyunsaturated fatty acid (PUFA) metabolites, are crucial in both the initiation and resolution of inflammatory responses nih.govresearchgate.net. The specific function of oxylipids, whether pro-inflammatory or pro-resolving, depends on the PUFA substrate and the enzymatic pathways involved, such as lipoxygenase (LOX) or cytochrome P450 (CYP) pathways nih.govresearchgate.net.
Evidence suggests a positive association between obesity and the presence of pro-inflammatory arachidonic acid-derived 5-HETE and 11-HETE nih.govresearchgate.net. 11-HETE is also considered a marker of lipid peroxidation, indicating its involvement in oxidative stress-related inflammatory processes nih.gov.
Furthermore, inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and lipopolysaccharides (LPS) have been shown to induce CYP1B1 expression. This induction, in turn, enantioselectively modulates CYP1B1-mediated arachidonic acid metabolism, favoring the production of mid-chain HETEs, including this compound cdnsciencepub.com. This highlights a direct link between inflammatory signals, CYP1B1 activity, and the generation of this compound in pro-inflammatory states.
Antiproliferative Effects of 11-oxo-ETE as a Metabolite of 11-HETE
11-oxo-eicosatetraenoic acid (11-oxo-ETE) is a significant metabolite of 11-HETE, particularly 11(R)-HETE, and exhibits notable antiproliferative effects. Its formation occurs through the oxidation of 11(R)-HETE, a process mediated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) mdpi.comupenn.eduacs.org. This is noteworthy as 15-PGDH is typically known for its specificity towards 15(S)-hydroxyl groups of eicosanoids acs.org. Both 11-oxo-ETE and 15-oxo-ETE are identified as metabolites derived from the cyclooxygenase-2 (COX-2) and 15-PGDH pathway ebi.ac.uk.
Detailed research findings illustrate the antiproliferative activity of 11-oxo-ETE. It has been shown to exert a paracrine anti-proliferative effect on endothelial cells mdpi.com. In human umbilical vein endothelial cells (HUVECs), 11-oxo-ETE inhibits proliferation with a half-maximal inhibitory concentration (IC50) of 2.1 µM acs.orgresearchgate.net. Beyond endothelial cells, 11-oxo-ETE also demonstrates dose-dependent inhibition of proliferation in various human cancer cell lines, including colonic adenocarcinoma cells (LoVo, HCA-7) and lung bronchoalveolar adenocarcinoma cells (A549) researchgate.net. The antiproliferative effects are enhanced when 11-oxo-ETE is delivered intracellularly via its methyl-ester derivative researchgate.net.
The metabolic fate of 11-oxo-ETE also includes inactivation pathways. It can be metabolized by the glutathione (B108866) S-transferase (GST)/glutathione (GSH) pathway, forming a GSH adduct. Additionally, 11-oxo-ETE can undergo reduction back to this compound through the action of currently unidentified reductases upenn.eduacs.org.
Table 3: Antiproliferative Effects of 11-oxo-ETE
| Cell Type | Effect on Proliferation | IC50 (if available) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibits | 2.1 µM |
| Human Colonic Adenocarcinoma (LoVo) | Dose-dependently inhibits | Low µM range |
| Human Colonic Adenocarcinoma (HCA-7) | Dose-dependently inhibits | Low µM range |
| Lung Bronchoalveolar Adenocarcinoma (A549) | Dose-dependently inhibits | Low µM range |
Analytical Methodologies for 11 S Hete Research
Targeted and Untargeted Lipidomics Approaches for Oxylipin Profiling
Lipidomics, encompassing both targeted and untargeted approaches, is crucial for comprehensive oxylipin profiling, including 11(S)-HETE.
Targeted Lipidomics: This approach focuses on the precise quantification of a predefined set of oxylipins using isotope-labeled internal standards nih.govcreative-proteomics.com. It offers high sensitivity and specificity, allowing for the absolute quantification of this compound and its enantiomers. For instance, targeted lipidomic analyses have identified 11-HETE as one of the most abundant oxylipins in both plasma and atherosclerotic plaques in hypercholesterolemic rabbits researchgate.net. A method for simultaneous quantification of 34 eicosanoids, including 11-HETE, in human serum, sputum, and BALF, has been developed with a quantification limit ranging from 0.2 to 3 ng/mL nih.gov. In human plasma and serum, this compound levels have been observed to be higher than those of 11(R)-HETE, and also elevated in LPS-stimulated human plasma caymanchem.comlipidmaps.orgcaymanchem.com.
Untargeted Lipidomics: This discovery-driven approach aims to identify and quantify a broad spectrum of lipids without prior selection, often employing high-resolution mass spectrometry (HRMS) creative-proteomics.commdpi.com. While it provides a comprehensive overview of the lipidome, subsequent targeted methods are often required for precise quantification of specific compounds like this compound mdpi.com. High-resolution MS-based lipidomics is revolutionizing biomarker analysis in serum and plasma nih.gov.
Chiral Separation and Enantiospecific Quantification Techniques
Given that 11-HETE exists as R and S enantiomers, and enzymatic formation is highly enantiospecific, chiral separation is critical to differentiate and quantify these forms in biological fluids nih.govresearchgate.netmostwiedzy.plnih.gov. The presence of a chiral center at position 11 defines this compound nih.gov.
UHPLC-ECAPCI/HRMS is a highly sensitive and specific method for the enantiospecific analysis of HETEs, including this compound nih.govresearchgate.netjci.org. This technique involves derivatization of bioactive lipids with pentafluorobenzyl bromide (PFB-Br) before LC-MS analysis, which enhances sensitivity by an order of magnitude compared to unit resolution MS nih.govjci.org. The method offers robust and relatively short chromatography, enabling the separation of numerous enantiomeric pairs nih.govresearchgate.net.
Research Findings:
In unstimulated human plasma, this compound levels were significantly higher than 11(R)-HETE (0.49 ± 0.2 ng/ml vs. 0.02 ± 0.01 ng/ml; P ≤ 0.05) nih.govresearchgate.netresearchgate.net.
Blood clotting resulted in the non-enzymatic release of detectable levels of this compound (3.05 ± 0.2 ng/ml) nih.govresearchgate.netresearchgate.net.
In serum, this compound showed an almost 6-fold difference in enantiomer formation compared to 11(R)-HETE (3.05 ± 0.2 ng/ml vs. 0.54 ± 0.1 ng/ml; P ≤ 0.0001) nih.govresearchgate.net.
| Analyte | Concentration in Untreated Plasma (ng/ml, Mean ± SEM) nih.govresearchgate.netresearchgate.net | Concentration in Serum after Coagulation (ng/ml, Mean ± SEM) nih.govresearchgate.netresearchgate.net |
|---|---|---|
| This compound | 0.49 ± 0.2 | 3.05 ± 0.2 |
| 11(R)-HETE | 0.02 ± 0.01 | 0.54 ± 0.1 |
LC-MS/MS is widely used for the identification and quantification of eicosanoids, including this compound, in various biological samples creative-proteomics.commdpi.comescholarship.org. This method offers high selectivity and good sensitivity, often without the need for derivatization, which can reduce impurities and analysis time mdpi.com. Stable isotope dilution internal standards are commonly employed for accurate quantification escholarship.org.
Research Findings:
A chiral LC-MS/MS method has been optimized and validated for the separation and quantification of different HETE enantiomers in rat organs, showing that this compound was significantly higher than 11(R)-HETE in female rat hearts (1.8 folds) cdnsciencepub.com.
While some LC-MS/MS methods may not chromatographically resolve isobaric HETEs like 8-HETE, 11-HETE, 5-HETE, and 12-HETE, unique fragments produced by each isomer allow for their differentiation (e.g., 11-HETE produces a fragment at m/z 319 → 167.2) nih.gov.
In a targeted metabolomics approach, 11-HETE was identified as one of the 21 arachidonic acid-derived oxylipins analyzed in piglet feces, with levels varying between different postnatal time points nih.gov.
| Analyte | Precursor Ion (m/z) nih.govescholarship.orglipidmaps.org | Product Ion (m/z) nih.govescholarship.orglipidmaps.org |
|---|---|---|
| 11-HETE | 319.23 nih.gov | 167.2 nih.gov |
Note: The table above represents typical precursor and product ions for 11-HETE in LC-MS/MS analysis. Specific methods may vary.
GC-MS, particularly with negative ion chemical ionization (NICI), is another technique used for the analysis of HETEs, often after derivatization to enhance volatility and detectability mdpi.comresearchgate.net. While LC-MS has become more prevalent, GC-MS remains valuable, especially for specific applications or in combination with other purification steps like RP-HPLC mdpi.com.
Research Findings:
GC-MS has been used to investigate the formation of various HETEs, including 11-HETE, in human peritoneal macrophages after purification by RP-HPLC mdpi.com.
Derivatization to pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers is common for GC-MS analysis of eicosanoids researchgate.net.
Chemical Synthesis and Derivatization Strategies for Analytical Standards
The availability of pure analytical standards for this compound and its enantiomers is crucial for accurate quantification and method validation in lipidomics research caymanchem.comnih.govacs.org.
Chemical Synthesis: this compound can be chemically synthesized, often involving complex multi-step processes to ensure stereochemical purity cdnsciencepub.com. The synthesis of both 11(R)- and this compound methyl esters has been reported cdnsciencepub.com. These synthetic compounds serve as essential references for chromatographic separation and mass spectrometric identification caymanchem.comnih.govacs.org.
Derivatization Strategies: Derivatization is frequently employed to improve the analytical properties of oxylipins, such as volatility for GC-MS or ionization efficiency for LC-MS nih.govmdpi.comacs.org.
Pentafluorobenzyl (PFB) Derivatization: This is a common strategy, particularly for electron capture atmospheric pressure chemical ionization (ECAPCI) in MS, as it significantly increases sensitivity nih.govjci.orgacs.org. PFB derivatives of HETEs are widely used in UHPLC-ECAPCI/HRMS methods for chiral lipidomics nih.govjci.org.
Trimethylsilyl (TMS) Ether Derivatization: Used primarily for GC-MS analysis, TMS derivatization increases the volatility of hydroxylated compounds like HETEs researchgate.net.
N-(4-aminomethylphenyl)-pyridinium (AMPP) Derivatization: This charge-switch derivatization strategy is used to measure oxidized fatty acid metabolites by LC-MS/MS in positive ion mode nih.gov.
Internal Standards: Stable isotope-labeled analogs, such as [2H8]-15(S)-HETE or [2H8]-12(S)-HETE, are critical internal standards used for quantification to account for variations during sample extraction and analysis nih.govlipidmaps.orgacs.orglipidmaps.org. For instance, [2H8]-15(S)-HETE is used as an internal standard for quantifying HETEs in UHPLC-ECAPCI/HRMS nih.gov.
In Vitro and Non Human in Vivo Research Models for 11 S Hete Studies
Invertebrate and Vertebrate Organismal Models for Biological Role Elucidation
Ex Vivo Tissue Models (e.g., Human Liver Microsomes, Horse Synovial Fluid)
Ex vivo tissue models offer a valuable bridge between simplified in vitro cell cultures and complex in vivo animal studies, allowing for the investigation of biochemical processes in a more physiologically relevant environment while maintaining control over experimental conditions. These models are crucial for understanding the metabolism, interactions, and effects of compounds like 11(S)-HETE within native tissue contexts nih.govmetabolomicsworkbench.orglipidmaps.org.
Human Liver Microsomes
Human liver microsomes are a widely utilized ex vivo model for studying drug metabolism and the biotransformation of endogenous compounds, including eicosanoids like this compound nih.govnih.gov. These preparations contain a rich array of cytochrome P450 (CYP) enzymes, which are primary catalysts in the oxidative metabolism of various substrates.
Recent research has demonstrated the significant interaction of this compound with specific cytochrome P450 isoforms within human liver microsomes. Studies investigating the effect of 11-HETE enantiomers on CYP1B1 activity in human liver microsomes revealed a concentration-dependent increase in ethoxyresorufin O-deethylase (EROD) formation rate when incubated with this compound nih.govfishersci.cafishersci.ca. EROD activity is a common measure of CYP1A1 and CYP1B1 enzyme activity unich.it.
Notably, this compound exhibited a more pronounced effect on EROD activity compared to its enantiomer, 11(R)-HETE nih.gov. For instance, incubation of human liver microsomes with increasing concentrations of this compound led to a significant enhancement of catalyzed EROD activity. At concentrations of 10, 20, 40, and 100 nM, this compound increased EROD activity by 107%, 119%, 136%, and 183% respectively, relative to the control group. In comparison, 11(R)-HETE at 40 nM and 100 nM resulted in increases of 87% and 145%, respectively nih.gov. This enantioselective allosteric activation of CYP1B1 by this compound suggests a specific interaction that can influence the metabolic landscape within the liver nih.govfishersci.ca.
The upregulation of CYP1B1, along with other CYPs like CYP1A1, CYP4F2, and CYP4A11, at both mRNA and protein levels, has been observed in cellular models treated with this compound, with the S-enantiomer showing a more pronounced effect nih.govfishersci.ca. These findings highlight the role of this compound in modulating hepatic enzyme activity, which could have implications for the metabolism of other endogenous compounds and xenobiotics.
Table 1: Effect of this compound on EROD Activity in Human Liver Microsomes nih.gov
| This compound Concentration (nM) | EROD Activity (% of Control) |
| 0 (Control) | 100 |
| 10 | 107 |
| 20 | 119 |
| 40 | 136 |
| 100 | 183 |
Horse Synovial Fluid
While ex vivo models utilizing synovial fluid are valuable for studying joint physiology and pathology, including inflammation and lubricant changes unich.itnih.govfishersci.cauni.lumetabolomicsworkbench.org, specific research findings focusing on the chemical compound this compound within horse synovial fluid models were not identified in the available literature. Studies on equine synovial fluid typically investigate inflammatory cytokines, chemokines, and lubricating molecules such as hyaluronic acid and lubricin in the context of conditions like synovitis and osteoarthritis nih.govfishersci.ca. The role or presence of this compound in these specific ex vivo equine joint models remains an area requiring further investigation.
Interactions and Cross Talk Within the Lipid Mediator Network
Interplay with Prostaglandin (B15479496) and Thromboxane (B8750289) Biosynthetic Pathways
The biosynthesis of eicosanoids, including prostaglandins (B1171923) and thromboxanes, primarily stems from arachidonic acid (AA) metabolism. While 11(S)-HETE is predominantly formed via non-enzymatic oxidation of arachidonic acid, particularly through interactions with reactive oxygen species, its enantiomer, 11(R)-HETE, is a known by-product of the cyclooxygenase (COX) pathway, which is central to prostaglandin synthesis. nih.govymilab.com COX-1 and COX-2 enzymes, while primarily generating prostaglandin endoperoxide H2 (PGH2), also produce minor amounts (approximately 2-5%) of 11(R)-HETE and 15(R/S)-HETE as by-products due to alternate conformers of arachidonic acid within the COX active site. nih.gov
The fate of 11(R)-HETE within this network is subject to rapid metabolism. Notably, 11(R)-HETE can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-eicosatetraenoic acid (11-oxo-ETE). This metabolic conversion is significant as 11-oxo-ETE has been shown to inhibit endothelial cell proliferation, suggesting a regulatory role within the eicosanoid system.
Thromboxanes, such as thromboxane A2 (TXA2), are also derived from PGH2 through the action of thromboxane-A synthase. Although a direct interaction of this compound with thromboxane synthesis pathways is not explicitly defined in the literature, its precursor, arachidonic acid, is a common substrate for both HETE and prostanoid/thromboxane biosynthesis, indicating an indirect relationship through the shared lipid precursor pool. The broader eicosanoid regulatory system involves complex interactions between COX, lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, highlighting the interconnectedness of these lipid mediators.
Relationships and Distinctions with Other Hydroxyeicosatetraenoic Acids (e.g., 5-HETE, 12-HETE, 15-HETE)
Hydroxyeicosatetraenoic acids (HETEs) constitute a diverse family of lipid mediators, each with distinct biosynthetic origins and biological functions. While 11-HETE exists in both R and S enantiomeric forms, their production pathways and biological activities differ significantly. nih.gov
This compound vs. 11(R)-HETE: this compound is primarily generated non-enzymatically through the interaction of arachidonic acid with reactive oxygen species, linking it to oxidative stress. nih.govymilab.com In contrast, 11(R)-HETE is predominantly formed enzymatically as a by-product of COX-1 and COX-2 activity. nih.gov Research indicates that this compound is more potent than 11(R)-HETE in inducing cellular hypertrophy and increasing CYP1B1 expression, suggesting enantioselective biological effects. nih.gov Levels of this compound are generally higher than 11(R)-HETE in isolated human plasma and serum. ymilab.com
Comparison with 5-HETE: 5-Hydroxyeicosatetraenoic acid (5-HETE) is a major product of the 5-lipoxygenase (5-LOX) pathway. It serves as an intermediate in the synthesis of leukotrienes and is implicated in inflammatory and allergic responses. 5-HETE can be further metabolized, including conversion to a diendoperoxide by COX-2, demonstrating cross-pathway interactions.
Comparison with 12-HETE: 12-Hydroxyeicosatetraenoic acid (12-HETE) is produced by various lipoxygenases. Specifically, 12(S)-HETE is synthesized by 12S-lipoxygenase (ALOX12), primarily in platelets, while 12(R)-HETE can be generated by 12R-lipoxygenase (ALOX12B) or cytochrome P-450 enzymes in other tissues. Both 12(S)-HETE and 12(R)-HETE exhibit vasoconstrictive properties and are involved in processes like angiogenesis. 12(S)-HETE has also been shown to inhibit the thromboxane A2 (TP) receptor.
The table below summarizes key distinctions among these HETEs:
| Compound | Primary Formation Pathway | Key Biological Activities/Roles | Stereoisomers | PubChem CID |
| This compound | Non-enzymatic (ROS-mediated) nih.govymilab.com | Induces cellular hypertrophy, increases CYP1B1 expression nih.gov | S, R | 5283152 |
| 5-HETE | 5-Lipoxygenase (5-LOX) | Inflammatory and allergic responses, leukotriene precursor | S | 5280733 |
| 12(S)-HETE | 12S-Lipoxygenase (ALOX12) | Vasoconstriction, angiogenesis, platelet activation | S, R | 5283155 |
| 15(S)-HETE | 15-Lipoxygenase (ALOX15) | Precursor to lipoxins, can be pro-resolving or pro-inflammatory | S, R | 5280724 |
Integration of this compound into the Eicosanoid Regulatory System
Its primary non-enzymatic formation from arachidonic acid, driven by reactive oxygen species, positions this compound as a potential indicator and mediator of oxidative stress within the eicosanoid network. nih.gov The observation that this compound can induce cellular hypertrophy and upregulate CYP1B1 suggests its involvement in cellular growth and metabolic regulation, particularly in response to oxidative challenges. nih.gov
While 11(R)-HETE, the enzymatically derived enantiomer, is rapidly metabolized and its oxidized product, 11-oxo-ETE, exhibits antiproliferative effects on endothelial cells, this highlights the intricate regulatory mechanisms within the eicosanoid system where different stereoisomers can have distinct or even opposing biological outcomes. The interplay between 11-HETEs and other eicosanoids is further exemplified by the shared precursor arachidonic acid and the potential for cross-talk between COX, LOX, and CYP pathways. For instance, the COX pathway, which produces 11(R)-HETE, also generates precursors for prostaglandins and thromboxanes, demonstrating the interconnectedness of these lipid mediator families. nih.gov
Future Research Directions and Unresolved Questions Regarding 11 S Hete
Identification and Characterization of Specific Receptors and Downstream Effectors
A significant gap in the understanding of 11(S)-HETE's biological actions lies in the incomplete identification and characterization of its specific cellular receptors and subsequent downstream signaling pathways. While other HETEs, such as 12(S)-HETE, have known receptors like GPR31 and BLT2, the specific receptor(s) for this compound are not yet fully elucidated physiology.orgnih.govwikipedia.org. Research indicates that this compound can induce cellular hypertrophic markers and increase cell surface area in human RL-14 cardiomyocyte cells, and this effect is associated with the upregulation of certain cytochrome P450 (CYP) enzymes, particularly CYP1B1 nih.govfrontiersin.orgnih.govnih.gov. Furthermore, this compound significantly increased the catalytic activity of recombinant human CYP1B1, suggesting an allosteric activation in an enantioselective manner nih.govfrontiersin.orgnih.govresearchgate.net. This suggests that CYP1B1 might act as a downstream effector or be part of a feedback loop, but a direct receptor binding event for this compound leading to these effects has not been definitively identified.
Future studies should employ advanced biochemical and molecular techniques, such as ligand-receptor binding assays, affinity chromatography, and proteomic approaches, to identify and validate novel or existing G protein-coupled receptors (GPCRs) or other transmembrane proteins that directly bind this compound. Subsequent investigations should then focus on mapping the complete intracellular signaling cascades, including G protein coupling, kinase activation (e.g., ERK1/2, MEK, NFκB pathways, as seen with 12(S)-HETE), and transcription factor modulation, to fully understand how this compound translates its binding into cellular responses nih.govwikipedia.org. Understanding these receptor-effector interactions is crucial for developing targeted interventions.
Comprehensive Elucidation of All Metabolic Enzymes and Their Regulatory Mechanisms
The biosynthesis and catabolism of this compound are complex, involving both enzymatic and non-enzymatic pathways. 11-HETE (both R and S enantiomers) can be formed from arachidonic acid (AA) via cytochrome P450 enzymes, cyclooxygenase (COX-1 and COX-2) enzymes, and non-enzymatic oxidative processes nih.govnih.govnih.govcaymanchem.com. Specifically, CYP1B1 is predominantly involved in the formation of 11-HETE nih.govfrontiersin.orgnih.gov. While COX-1 and COX-2 primarily produce the R-configuration of 11-HETE, non-enzymatic oxidation can lead to the formation of this compound nih.govnih.govcaymanchem.com. Levels of this compound are higher than 11(R)-HETE in isolated human plasma and serum caymanchem.comcaymanchem.com.
However, a comprehensive understanding of all enzymes involved in the complete metabolic cascade of this compound, including its synthesis, interconversion, and degradation, is still lacking. For instance, while 15-hydroxyprostaglandin dehydrogenase (15-PGDH) metabolizes 11(R)-HETE to 11-oxo-ETE, its role in this compound metabolism needs further clarification acs.org. Future research should aim to:
Identify and characterize novel enzymes responsible for this compound synthesis and degradation, potentially including other lipoxygenases or cytochrome P450 isoforms.
Elucidate the precise regulatory mechanisms (e.g., gene expression, post-translational modifications, substrate availability, and feedback loops) that govern the activity of these enzymes in different cell types, tissues, and physiological/pathological conditions (e.g., oxidative stress, inflammation, and obesity) nih.govnih.govnih.gov.
Detailed Investigation of Enantioselective Biological Activities and Signaling
The existence of 11-HETE in both (R) and (S) enantiomeric forms, and the observation of differential biological activities between them, underscores the critical need for detailed enantioselective studies nih.govfrontiersin.orgnih.govdntb.gov.uafrontiersin.org. Recent research has shown that while both 11(R)- and this compound can induce cellular hypertrophic markers, the effect of the S-enantiomer is more pronounced nih.govfrontiersin.orgnih.gov. Furthermore, this compound specifically increased the mRNA and protein levels of CYP2J and CYP4F2, whereas 11(R)-HETE only increased CYP4F2 nih.govfrontiersin.orgnih.gov. This highlights that subtle stereochemical differences can lead to distinct biological outcomes.
Future research should focus on:
Systematically comparing the potency and efficacy of pure this compound versus 11(R)-HETE across a wider range of biological systems and disease models.
Investigating whether these enantiomers engage distinct receptors or signaling pathways, or if they modulate shared pathways with different affinities or kinetics.
Utilizing advanced analytical techniques, such as chiral chromatography coupled with mass spectrometry, to accurately quantify and monitor the levels of individual enantiomers in biological samples under various conditions caymanchem.comcaymanchem.com. This will provide crucial insights into their specific physiological and pathological roles.
Development of Targeted Pharmacological Modulators for Research Applications
The lack of highly selective pharmacological tools that specifically target this compound synthesis, metabolism, or receptor interactions currently impedes comprehensive mechanistic studies. The development of such modulators (e.g., selective enzyme inhibitors, agonists, or antagonists) is a significant future research direction.
These targeted pharmacological modulators would enable researchers to:
Precisely dissect the specific contribution of this compound to complex biological processes, such as inflammation, cardiovascular remodeling, and cellular growth, without confounding effects from other eicosanoids or enantiomers nih.govfrontiersin.org.
Validate identified receptors and metabolic enzymes by observing the effects of their specific activation or inhibition.
Serve as lead compounds for the potential development of novel therapeutic strategies.
Advanced Mechanistic Studies in Complex Biological Systems
While in vitro studies have provided valuable insights into this compound's effects on individual cell types, a more comprehensive understanding requires advanced mechanistic studies in complex biological systems. This includes moving beyond isolated cells to more physiologically relevant models.
Future research should incorporate:
In vivo studies using genetically modified animal models (e.g., knockout or overexpression models for this compound synthesizing or metabolizing enzymes, or its potential receptors) to investigate its systemic roles in organ function and disease progression.
Utilizing sophisticated ex vivo and in vitro models, such as organoids, precision-cut tissue slices, or co-culture systems, to mimic the complex cellular interactions and microenvironments found in living organisms.
Applying cutting-edge "omics" technologies, including lipidomics, metabolomics, and spatial transcriptomics, to gain a holistic view of this compound's interactions within the broader biological network and identify novel biomarkers or pathways modulated by its presence nih.gov. This will help to understand its role in the context of whole organisms and its interplay with other lipid mediators, cells, and tissues.
Compound Names and PubChem CIDs
Q & A
What are the primary biosynthetic pathways and enantiomer-specific detection methods for 11(S)-HETE?
Level : Basic
Answer :
this compound is non-enzymatically derived from arachidonic acid via autoxidation or enzymatic pathways involving cyclooxygenases (COX-1/COX-2) . Enantiomer-specific quantification requires chiral chromatography (e.g., UHPLC-ECAPCI/HRMS) to distinguish it from 11(R)-HETE, as their biological activities differ significantly . Internal standards like (±)11-HETE-d8 are critical for accurate LC-MS/MS quantification in serum or plasma .
How do experimental conditions (e.g., LPS stimulation) influence this compound levels in human plasma?
Level : Advanced
Answer :
Lipopolysaccharide (LPS) stimulation upregulates this compound in isolated human plasma, likely due to oxidative stress or inflammatory signaling . To validate this, researchers should compare LPS-treated vs. untreated samples using matched controls and account for matrix effects by normalizing to deuterated internal standards .
What methodological challenges arise when studying this compound in clinical cohorts, such as allergic rhinitis patients?
Level : Advanced
Answer :
Longitudinal studies (e.g., post-DM-SCIT immunotherapy) reveal decreased serum this compound levels correlated with improved patient outcomes . Key challenges include:
- Standardizing sample collection (plasma vs. serum) to avoid artefactual oxidation .
- Ensuring blinding in biomarker studies to reduce observer bias.
- Using multivariate regression to distinguish this compound’s role from confounding lipid mediators .
How can researchers resolve contradictions between in vitro and in vivo data on this compound’s biological roles?
Level : Advanced
Answer :
Discrepancies often arise from differences in cell models (e.g., endothelial cells vs. intact tissues) or enantiomer cross-reactivity in assays . Solutions include:
- Validating findings with CRISPR/Cas9 knockout models of COX-2 or CYP450 enzymes.
- Employing stereoselective inhibitors to isolate this compound-specific effects .
What are the implications of this compound’s stereochemistry for receptor binding or signaling pathways?
Level : Advanced
Answer :
The (S) enantiomer exhibits distinct binding affinities compared to 11(R)-HETE. For example, this compound does not activate GPR31 (unlike 12(S)-HETE) but may modulate ERK or PKC pathways . Molecular docking simulations and kinase activity assays (e.g., phospho-ERK Western blotting) are recommended to map enantiomer-specific interactions .
How can researchers design experiments to assess this compound’s role in inflammatory vs. homeostatic processes?
Level : Advanced
Answer :
- Use LPS-stimulated macrophages or endothelial cells to model inflammation, quantifying this compound via LC-MS/MS .
- Compare knockout (e.g., COX-2−/−) and wild-type models to isolate enzymatic vs. non-enzymatic synthesis pathways .
- Integrate transcriptomics (e.g., RNA-seq) to identify downstream targets like NF-κB or IL-6 .
What are the best practices for handling and storing this compound in experimental workflows?
Level : Basic
Answer :
- Store this compound in inert solvents (e.g., ethanol) at −80°C to prevent oxidation .
- Avoid freeze-thaw cycles; aliquot samples for single-use.
- Validate stability via periodic LC-MS/MS checks against fresh standards .
How does this compound interact with other oxylipins (e.g., 12(S)-HETE) in pathological contexts?
Level : Advanced
Answer :
Network analyses in cancer or inflammation models suggest synergistic or antagonistic interactions. For example:
- Co-incubation studies with 12(S)-HETE in tumor cells can test adhesion/migration phenotypes .
- Lipidomics platforms (e.g., targeted MRM) enable simultaneous quantification of multiple oxylipins to map crosstalk .
What statistical approaches are optimal for analyzing this compound’s correlation with clinical outcomes?
Level : Advanced
Answer :
- Use mixed-effects models to account for repeated measures in longitudinal cohorts .
- Apply false discovery rate (FDR) corrections in omics-scale studies to mitigate type I errors.
- Stratify patients by baseline this compound levels to identify responder subgroups .
How can this compound’s non-enzymatic formation be distinguished from enzymatic synthesis in complex biological matrices?
Level : Advanced
Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
